molecular formula C13H21N5O B5522936 6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine

6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B5522936
M. Wt: 263.34 g/mol
InChI Key: IOOOCHQHCBRHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

Compounds structurally related to 6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine have shown promise in cancer research, particularly in their antiproliferative effects against human cancer cell lines. A study by Mallesha et al. (2012) synthesized derivatives that exhibited significant antiproliferative activity against various cancer cell lines, including K562 (chronic myelogenous leukemia), Colo-205 (colorectal adenocarcinoma), MDA-MB 231 (breast adenocarcinoma), and IMR-32 (neuroblastoma) using the MTT assay method. Compounds from this series demonstrated potential as anticancer agents, warranting further investigation for therapeutic applications Mallesha et al., 2012.

Neurological Applications

Research has also explored the neurological implications of compounds similar to 6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine. Eskola et al. (2002) synthesized a candidate for imaging dopamine D4 receptors, aiming to enhance understanding of neurological diseases and potential treatments. Their compound was developed for high specific radioactivity and evaluated for its potential in neuroimaging, contributing to the broader field of neuroscience research and diagnostic imaging Eskola et al., 2002.

Antimicrobial and Anti-Inflammatory Agents

Further studies have demonstrated the versatility of these compounds in creating novel antimicrobial and anti-inflammatory agents. Abu-Hashem et al. (2020) synthesized derivatives that exhibited COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities. Their research highlights the potential of such compounds in developing new therapeutic agents for treating inflammation and pain Abu-Hashem et al., 2020.

Vasodilatory and Cardiovascular Effects

Compounds with structural similarities to 6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine have been investigated for their vasodilatory effects, which are of interest in cardiovascular research. McCall et al. (1983) synthesized derivatives that acted as hypotensives through direct vasodilation, presenting a new avenue for cardiovascular disease treatment McCall et al., 1983.

Chemodosimetric Sensors

Lee et al. (2013) explored the use of naphthalimide derivatives, similar in reactivity to the compound , as chemodosimetric sensors for detecting hydrazine, a compound of environmental and industrial significance. Their research offers a novel approach to environmental monitoring, showcasing the diverse potential applications of these chemical structures Lee et al., 2013.

properties

IUPAC Name

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-10-14-12(16(3)4)9-13(15-10)18-7-5-17(6-8-18)11(2)19/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOOCHQHCBRHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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